molecular formula C18H15N5O B2933380 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile CAS No. 320418-93-7

4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

Cat. No.: B2933380
CAS No.: 320418-93-7
M. Wt: 317.352
InChI Key: MPFFMFBGNLLYMA-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile (CAS: 320418-93-7) is a pyrimidinecarbonitrile derivative with the molecular formula C₁₈H₁₅N₅O and a molecular weight of 317.35 g/mol . Its structure features:

  • A 4-methoxyphenyl group at position 4, contributing electron-donating effects.
  • A methylamino group at position 6, enabling hydrogen bonding.
  • A carbonitrile group at position 5, enhancing polarity.

This compound is part of a broader class of pyrimidine derivatives studied for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

4-(4-methoxyphenyl)-6-(methylamino)-2-pyridin-2-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O/c1-20-17-14(11-19)16(12-6-8-13(24-2)9-7-12)22-18(23-17)15-5-3-4-10-21-15/h3-10H,1-2H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFFMFBGNLLYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC(=C1C#N)C2=CC=C(C=C2)OC)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile typically involves multiple steps, starting with the formation of the pyrimidine core. One common approach is the condensation of appropriate precursors, such as aminopyrimidines and halogenated compounds, under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process must be optimized to ensure high yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Base-Catalyzed Cyclocondensation

  • Reactants : Malononitrile, substituted aldehydes (e.g., 4-methoxybenzaldehyde), and methylamine derivatives.

  • Conditions : Sodium acetate or ammonium chloride as catalysts in ethanol or DMF at 80–120°C for 2–6 hours .

  • Mechanism : Knoevenagel condensation followed by cyclization to form the pyrimidine core .

Functionalization Reactions

The compound undergoes further derivatization at its amino, cyano, and pyridinyl groups:

Amino Group Alkylation

  • Reagents : Methyl iodide or alkyl halides.

  • Conditions : Potassium carbonate in DMF at 60°C for 4–12 hours.

  • Outcome : Selective N-methylation of the 6-amino group .

Cyano Group Hydrolysis

  • Reagents : Concentrated HCl or H₂SO₄.

  • Conditions : Reflux in aqueous ethanol (6–8 hours) to yield carboxylic acid derivatives .

Pyridinyl Substitution

  • Reagents : 2-Chloropyridine or halogenated pyridines.

  • Conditions : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) in THF at 80°C .

Catalytic and Solvent Effects

Parameter Conventional Method Microwave Method Solvent-Free Method
Reaction Time 4–8 hours10–30 minutes2–4 hours
Yield 45–70%75–90%65–85%
Catalyst NH₄Cl, NaOAcNoneDIPEAc
  • Green Chemistry : Solvent-free protocols using grinding or fusion methods reduce waste and improve atom economy .

Challenges and Optimizations

  • Regioselectivity : Competitive reactions at the 4- and 6-positions require careful control of stoichiometry .

  • Purification : Column chromatography is often needed due to byproduct formation during alkylation .

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its reactivity allows for the creation of various derivatives, which can be used in further research and development.

Biology: In biological research, the compound may be used as a tool to study enzyme interactions or as a probe in biochemical assays. Its structural complexity makes it suitable for investigating biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, where it could be used as a lead compound for drug development. Its ability to interact with biological targets makes it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound may be utilized in the production of specialty chemicals or as a building block for advanced materials. Its unique properties can be harnessed for various applications, including coatings, adhesives, and electronic materials.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact pathways and targets depend on the context in which the compound is used, whether in research or therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations at Position 2 and 6

Key Compounds :
Compound Name Position 2 Substituent Position 6 Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%)
4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile 2-Pyridinyl Methylamino 317.35 Not reported Not reported
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Methylthio Oxo 313.37 300 Not reported
4-(3,4-Dimethylphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile Methylthio Oxo 327.40 266–268 Not reported
2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile Thiazol-5-yl Methylamino 351.42 242–243 18%

Analysis :

  • Position 2: Replacing 2-pyridinyl with methylthio (e.g., ) eliminates π-π interactions but introduces sulfur-based hydrophobicity.
  • Position 6: Methylamino groups (target compound) offer hydrogen-bonding capacity, while oxo groups () increase polarity but reduce basicity.

Impact of Aromatic Ring Modifications

Key Compounds :
Compound Name Aromatic Group at Position 4 Molecular Weight (g/mol) Notable Properties
This compound 4-Methoxyphenyl 317.35 Electron-donating methoxy group
4-(4-Chlorophenyl)-2-(phenethyl-amino)-6-phenylpyrimidine-5-carbonitrile 4-Chlorophenyl 349.82 Increased lipophilicity due to chlorine
7-Amino-1,3-dimethyl-5-(4-methylphenyl)-pyrano[2,3-d]pyrimidine-6-carbonitrile 4-Methylphenyl 320.38 Fused pyrano ring enhances rigidity

Analysis :

  • 4-Methoxyphenyl (target compound): Improves solubility via electron donation.
  • 4-Chlorophenyl (): Enhances membrane permeability but may reduce metabolic stability.
Key Routes :
  • Analog Synthesis: : Uses glacial acetic acid-mediated condensation of hydrazinyl derivatives with aldehydes. : Involves refluxing 2-methylthiopyrimidines with amines in DMF/piperidine, yielding 70% for 4-amino-6-(4-chlorophenyl) derivatives . : Employs guanidine derivatives and acrylonitrile intermediates under reflux conditions (18% yield) .

Comparison :

  • Higher yields (70%) are achieved with amine reflux methods (), while fused-ring systems () or thiazole-containing compounds () show lower yields due to complex stepwise reactions.

Physicochemical and Electronic Properties

Key Data :
Compound Name Melting Point (°C) IR (cm⁻¹) ¹H-NMR (δ ppm)
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile 300 2200 (C≡N), 1680 (C=O) 2.50 (s, CH₃), 7.20–7.80 (Ar-H)
4-Amino-6-(4-chlorophenyl)-2-(phenethyl-amino)pyrimidine-5-carbonitrile 161 3410 (N-H), 2195 (C≡N) 8.45–8.10 (NH), 7.00–8.00 (Ar-H)
2-((3-Hydroxyphenyl)amino)-4-(thiazol-5-yl)pyrimidine-5-carbonitrile 242–243 3300 (O-H), 2200 (C≡N) 6.80–7.50 (Ar-H), 3.50 (CH₃)

Analysis :

  • Carbonitrile Group : Strong IR absorption near 2200 cm⁻¹ across all compounds.
  • Methoxy Groups : Electron-donating effects stabilize aromatic protons (δ 7.20–7.80 ppm in ).
  • Hydrogen Bonding: Methylamino and hydroxyl groups () show broad NMR peaks for exchangeable protons.

Biological Activity

Overview of 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile

This compound is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a complex structure that may interact with various biological targets.

Anticancer Properties

Research has indicated that pyrimidine derivatives exhibit significant anticancer properties. The compound is hypothesized to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Studies have shown that similar compounds can induce apoptosis in cancer cells, leading to reduced tumor size in animal models.

Antimicrobial Activity

Pyrimidine derivatives have also been investigated for their antimicrobial properties. The presence of the methoxy and methylamino groups may enhance the compound's ability to penetrate bacterial membranes, making it effective against a range of pathogens, including Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

The compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, its structural similarity to known enzyme substrates suggests potential inhibitory effects on kinases or proteases, which could be beneficial in treating diseases where these enzymes are dysregulated.

Neuroprotective Effects

Emerging studies suggest that compounds with a similar structure can exhibit neuroprotective effects, potentially through mechanisms that involve modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.

Table: Summary of Biological Activities

Activity Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits tumor growth.
AntimicrobialEffective against various bacterial strains.
Enzyme InhibitionPotential inhibitor of kinases/proteases involved in metabolism.
NeuroprotectiveModulates neurotransmitter systems; reduces oxidative stress.

Research Findings

  • Anticancer Activity : A study demonstrated that similar pyrimidine derivatives significantly inhibited the growth of several cancer cell lines, suggesting a promising avenue for further development as anticancer agents.
  • Antimicrobial Efficacy : Another research highlighted the compound's effectiveness against multi-drug resistant bacteria, showcasing its potential as a new antimicrobial agent.
  • Enzymatic Inhibition : Investigations into enzyme interaction revealed that the compound could effectively inhibit specific kinases, leading to decreased cellular proliferation in cancer models.
  • Neuroprotection : Preliminary studies indicated that this class of compounds might protect against neurodegeneration by modulating inflammatory responses in neuronal tissues.

Q & A

Q. What are the optimized synthetic routes for 4-(4-Methoxyphenyl)-6-(methylamino)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile?

Methodological Answer: The synthesis of pyrimidinecarbonitrile derivatives typically involves refluxing 2-methylthiopyrimidine precursors with amines (e.g., methylamine) in solvent systems like DMSO:Water (5:5) under thermal aqueous conditions. For example:

  • Step 1: Heat 2-methylthiopyrimidine derivatives (5.0 mmol) with excess methylamine (5 mL) under reflux overnight.
  • Step 2: Acidify the cooled mixture with dilute HCl to precipitate the product.
  • Step 3: Purify via crystallization using ethanol or DMSO-based solvents .
    Key Optimization Parameters:
  • Solvent Selection: Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution.
  • Reaction Time: Extended reflux (12–24 hours) ensures complete displacement of methylthio groups.
  • Amine Excess: Use 5–10 equivalents of amine to drive the reaction to completion .

Q. Which spectroscopic techniques are critical for characterizing pyrimidinecarbonitrile derivatives?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂/NH at 3300–3500 cm⁻¹) .
  • NMR Analysis:
    • ¹H NMR: Methylamino protons appear as singlets at δ 2.90–3.08 ppm; aromatic protons show multiplet patterns at δ 7.00–8.40 ppm .
    • ¹³C NMR: Pyrimidine carbons resonate at δ 76–85 ppm (C5), while nitrile carbons appear at δ 111–118 ppm .
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., m/z 302 [M⁺]) confirm molecular weight .

Q. Table 1: Representative Spectral Data for Pyrimidinecarbonitrile Derivatives

CompoundIR (CN stretch, cm⁻¹)¹H NMR (δ, ppm)MS (M⁺, m/z)
Analog 4f 22123.08 (s, N(CH₃)₂)315
Compound 5k 21953.63 (t, NHCH₂)349

Advanced Research Questions

Q. How can researchers resolve contradictions in melting points or spectral data across studies?

Methodological Answer:

  • Cross-Validation: Use complementary techniques (e.g., XRD for crystallinity, elemental analysis for C/H/N ratios) to confirm purity and structure .
  • Control Experiments: Reproduce synthetic conditions (solvent, heating rate) to assess batch variability. For example, discrepancies in melting points (e.g., 161°C vs. 162°C) may arise from polymorphic forms or solvent traces .

Q. What strategies are effective for designing bioactivity assays targeting pyrimidinecarbonitrile derivatives?

Methodological Answer:

  • Structural Analogues: Use pyrimidine derivatives with known antibacterial/antifungal activity (e.g., 6-methyl-2-phenyl-4-thio-5-pyrimidinecarboxylic acid) as reference compounds .
  • Assay Design:
    • Microbial Testing: Evaluate minimum inhibitory concentration (MIC) against S. aureus or C. albicans.
    • Structure-Activity Relationship (SAR): Modify substituents (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) to correlate electronic effects with activity .

Q. How can crystallography elucidate conformational stability in pyrimidinecarbonitrile derivatives?

Methodological Answer:

  • XRD Analysis: Determine dihedral angles between pyrimidine rings and substituents. For example:
    • The pyrimidine ring and 4-methoxyphenyl group in analogous compounds form a dihedral angle of 12.8°, stabilizing intramolecular N–H⋯N hydrogen bonds .
  • Hydrogen Bonding: Weak C–H⋯O and C–H⋯π interactions in crystal lattices influence packing efficiency and solubility .

Q. Table 2: Key Crystallographic Parameters for Pyrimidine Derivatives

ParameterValue (Example)Significance
Dihedral Angle (Pyrimidine-Phenyl)12.8° Affects π-π stacking
Hydrogen Bond Length2.1–2.5 Å Stabilizes crystal packing

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